Flupranone

P2X3 receptor antagonist Purinergic signaling Pain research

Flupranone (CAS 21686-10-2) is a unique fluorinated pyrazole derivative with dual anti-inflammatory and antihypertensive properties. It serves as a selective P2X3 purinergic receptor antagonist (EC50 80 nM) for pain and inflammation research, and as a kinase inhibitor for oncology studies. Its distinct capsaicin-analog scaffold enables TRPV1 SAR investigations. This INN-designated compound is essential for targeted preclinical research where structural fidelity is critical. Procure Flupranone for reproducible, mechanism-specific studies.

Molecular Formula C20H24FN3O2
Molecular Weight 357.4 g/mol
CAS No. 21686-10-2
Cat. No. B3421435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlupranone
CAS21686-10-2
Molecular FormulaC20H24FN3O2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1CCO)C(=O)CCN2CCC(=CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H24FN3O2/c1-15-19(14-22-24(15)12-13-25)20(26)8-11-23-9-6-17(7-10-23)16-2-4-18(21)5-3-16/h2-6,14,25H,7-13H2,1H3
InChIKeyMBAQRSKEYXLLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flupranone (CAS 21686-10-2) Procurement Guide: Pyrazole-Derived Research Compound with Dual Pharmacological Activity


Flupranone (CAS 21686-10-2) is a synthetic pyrazole derivative recognized as an International Nonproprietary Name (INN) compound [1]. It is characterized by its unique chemical structure, featuring a fluorinated aromatic ring and a pyrazole moiety, which confers both anti-inflammatory and antihypertensive properties . The compound is primarily utilized as a research tool in preclinical studies, with reported activity against various molecular targets including protein kinases and purinergic receptors [2].

Why Generic Substitution Fails: Specific Molecular Determinants of Flupranone's Pharmacological Profile


Generic substitution of Flupranone with other pyrazole derivatives or butyrophenone analogs is inadvisable due to its unique structural features that dictate a distinct pharmacological profile. Unlike simpler pyrazoles, Flupranone's fluorinated aromatic ring and its specific substitution pattern on the pyrazole core are critical for its observed dual anti-inflammatory and antihypertensive activities, as well as its reported interaction with purinergic and kinase targets . Furthermore, its classification as a capsaicin analog introduces potential TRPV1-mediated effects not shared by other pyrazole-based compounds . These structural nuances result in a specific spectrum of biological activity that cannot be replicated by generic in-class compounds, underscoring the necessity for targeted procurement of this specific molecular entity.

Quantitative Differentiation of Flupranone: Comparative Evidence for Scientific Selection


P2X3 Receptor Antagonism: Flupranone Exhibits Distinct Purinergic Activity Not Reported for Close Analogs

Flupranone demonstrates antagonist activity at the recombinant rat P2X3 purinoceptor, a key target in pain and sensory signaling pathways, with an EC50 of 80 nM in an electrophysiological assay [1]. This activity is distinct and not a reported feature of the clinically established butyrophenone antipsychotics Haloperidol or Spiperone, nor of the prototypical capsaicin analog Capsaicin itself, which acts primarily as a TRPV1 agonist. This unique target engagement profile differentiates Flupranone from its closest structural and functional analogs.

P2X3 receptor antagonist Purinergic signaling Pain research

Kinase Inhibition Profile: Flupranone Demonstrates Potent Inhibition of Cancer-Related Kinases, Distinct from Antipsychotic Analogs

Flupranone has been identified as a potent inhibitor of several protein kinases involved in cancer growth and progression . This activity was observed in Chinese hamster ovary (CHO) cells, where it effectively inhibited kinases linked to oncogenic signaling . This kinase inhibition profile is not a known property of the structurally related butyrophenone antipsychotics Haloperidol or Droperidol, which primarily target dopamine D2 receptors. The observed kinase inhibition represents a divergent mechanism of action that supports the use of Flupranone in oncology-focused research.

Kinase inhibitor Anticancer research Cell signaling

Structural Differentiation from Capsaicin: Flupranone as a Non-Pungent Scaffold for TRPV1 Research

Flupranone is classified as an analog of capsaicin , the natural pungent compound that activates the TRPV1 receptor. However, the specific structural modifications in Flupranone, including the introduction of a fluorinated aromatic ring and a pyrazole core, are characteristic of synthetic strategies aimed at reducing pungency and altering receptor pharmacology [1]. While direct comparative data is limited, this structural context differentiates Flupranone from capsaicin itself and from other capsaicinoids like olvanil and palvanil, which have distinct side-chain modifications. This positions Flupranone as a chemically distinct scaffold for exploring TRPV1-related pathways with potentially altered pharmacodynamic properties.

Capsaicin analog TRPV1 modulation Analgesic research

Optimal Research and Industrial Application Scenarios for Flupranone (CAS 21686-10-2)


Pain and Sensory Neuroscience Research: Investigation of P2X3 Receptor Antagonism

Flupranone is an optimal tool compound for studies exploring the role of P2X3 purinergic receptors in pain signaling, inflammation, and sensory transduction. Its demonstrated antagonist activity with an EC50 of 80 nM against recombinant rat P2X3 receptors expressed in Xenopus oocytes [1] provides a specific and quantifiable point of entry for modulating this pathway. This application is particularly relevant for researchers seeking to validate P2X3 as a target for novel analgesics or anti-inflammatory agents, as Flupranone offers a distinct pharmacological tool compared to classic TRPV1 agonists or dopamine receptor antagonists.

Oncology Research: Probing Kinase-Dependent Pathways in Cancer Models

The reported kinase inhibition profile of Flupranone, observed in Chinese hamster ovary (CHO) cells and linked to cancer growth and progression pathways [1], makes it a valuable tool for oncology research. Scientists can utilize Flupranone to dissect the contribution of specific kinases to tumor cell proliferation, survival, and apoptosis. This application is distinct from the use of structural analogs like Haloperidol, which are primarily employed in neuroscience, thereby expanding the utility of this chemical scaffold into the cancer biology domain.

TRPV1 Receptor Pharmacology: Characterization of Novel Capsaicin Analogs

As a structurally defined capsaicin analog [1], Flupranone serves as a key reference compound for medicinal chemistry and pharmacology studies focused on the TRPV1 receptor. Its unique combination of a fluorinated aromatic ring and a pyrazole core provides a distinct chemical template for investigating structure-activity relationships (SAR) aimed at developing non-pungent TRPV1 modulators. Researchers can use Flupranone as a comparator to evaluate the impact of specific chemical modifications on receptor binding, desensitization kinetics, and downstream signaling, thereby advancing the development of next-generation analgesics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flupranone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.